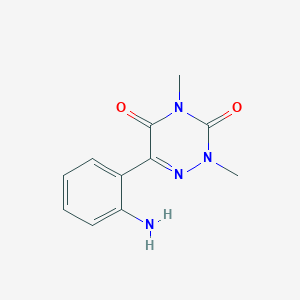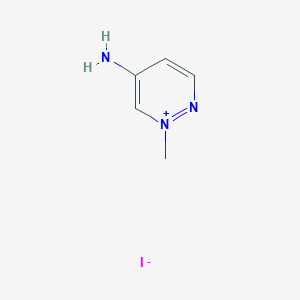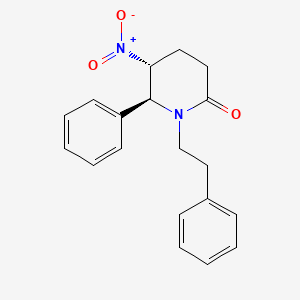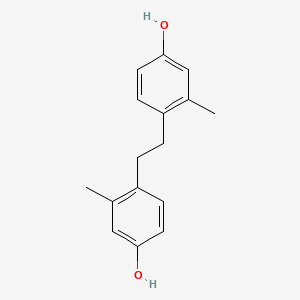
Phenol, 4,4'-(1,2-ethanediyl)bis[3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] is an organic compound with a complex structure It is a derivative of phenol, where the phenolic groups are connected by an ethanediyl bridge and substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] typically involves the reaction of 3-methylphenol with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the ethylene dichloride, leading to the formation of the ethanediyl bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: Reduction reactions can convert the phenolic groups to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The ethanediyl bridge provides structural stability and affects the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis- (Bisphenol A): Known for its use in the production of polycarbonate plastics and epoxy resins.
Phenol, 4,4’-(1,2-diethyl-1,2-ethanediyl)bis- (Hexestrol): Used in medical applications as a synthetic estrogen.
Uniqueness
Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] is unique due to its specific substitution pattern and the presence of the ethanediyl bridge. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61290-18-4 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-2-methylphenyl)ethyl]-3-methylphenol |
InChI |
InChI=1S/C16H18O2/c1-11-9-15(17)7-5-13(11)3-4-14-6-8-16(18)10-12(14)2/h5-10,17-18H,3-4H2,1-2H3 |
InChI Key |
CAGBNSAYQGATPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CCC2=C(C=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


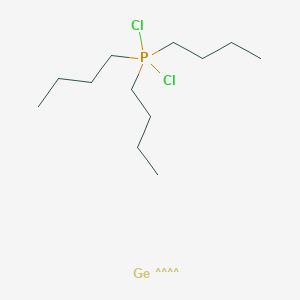
![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)
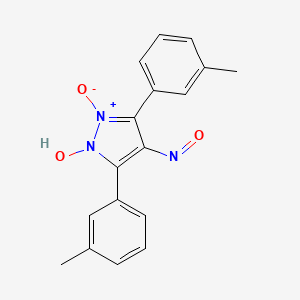
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
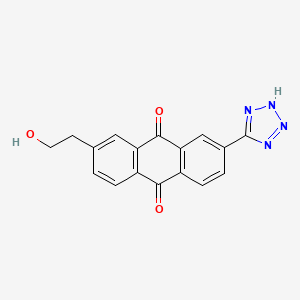
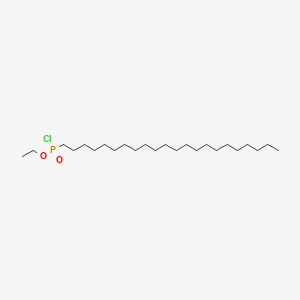
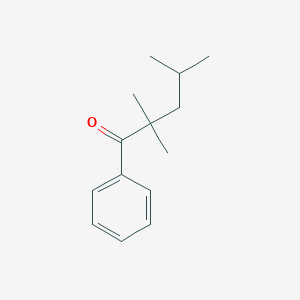
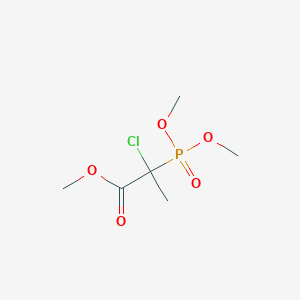
![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)

